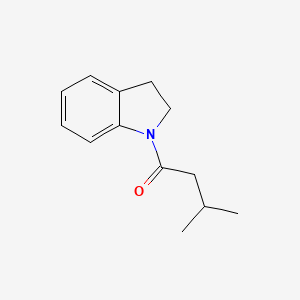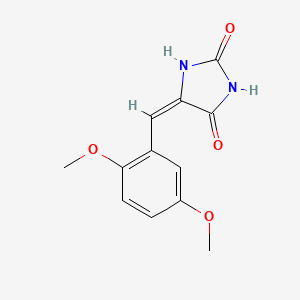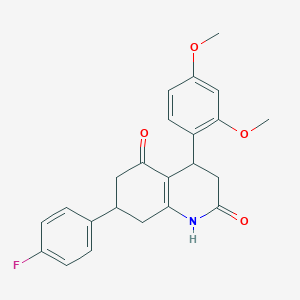
1-(3-甲基丁酰基)吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(3-methylbutanoyl)indoline derivatives involves complex reactions that are designed to introduce specific functional groups at precise locations on the indoline ring. One such method involves the diastereoselective synthesis of (S)-2-((S)-2-(N-Ts-amino)-3-methylbutanoyl)-3-(1H-indol-3-yl)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one, highlighting the intricate steps required to achieve the desired substitution on the indoline nucleus (Egorov et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-(3-methylbutanoyl)indoline derivatives is determined through NMR and X-ray crystallography, which provide detailed information on the compound's geometry, bond lengths, and angles. For example, the crystal structure of a related compound was elucidated, showing it crystallizes in the triclinic space group with specific unit cell parameters, revealing the three-dimensional arrangement of atoms (Egorov et al., 2010).
Chemical Reactions and Properties
1-(3-Methylbutanoyl)indoline undergoes various chemical reactions that modify its structure and properties. For instance, the regiospecific lithiation of indole derivatives allows for selective functionalization at different positions on the indoline ring, showcasing the compound's reactivity and the potential for structural diversification (Fukuda et al., 1999).
Physical Properties Analysis
The physical properties of 1-(3-methylbutanoyl)indoline derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined using standard analytical techniques and contribute to the compound's characterization.
Chemical Properties Analysis
The chemical properties of 1-(3-methylbutanoyl)indoline, including acidity, basicity, and reactivity towards different chemical agents, are essential for its application in synthesis and drug design. Studies focus on how modifications to the indoline ring affect these properties, enabling the development of compounds with desired chemical behaviors.
For more in-depth exploration and specific details on the synthesis, molecular structure, chemical reactions, and properties of 1-(3-methylbutanoyl)indoline, the referenced literature provides a comprehensive overview (Egorov et al., 2010); (Fukuda et al., 1999).
科学研究应用
抗高血压药和 ACE 抑制剂
吲哚啉衍生物已被合成以检查其抑制血管紧张素转换酶 (ACE) 和降低收缩压的能力,显示出显着的抗高血压活性。例如,某些吲哚啉-2-羧酸和相关化合物在体外和体内均表现出作为 ACE 抑制剂的效力,突出了它们作为抗高血压剂的潜力 (Kim 等人,1983).
抗菌和抗炎活性
从青霉菌中分离的灰黄霉素 A 和 B 等吲哚啉衍生物通过抑制 NO 和 TNF-α 的产生表现出较弱的抗炎活性。这表明它们在开发抗炎和抗菌疗法中具有潜在的应用 (臧等人,2018).
合成有机化学
鉴于吲哚啉衍生物在生化和生理学上的广泛意义,它们一直是合成有机化学中合成方法现代化的重点。用于吲哚啉衍生物的新合成方法的开发仍然是一个重要的研究领域,表明这些化合物在医药和药理领域的广泛适用性 (Syromolotov 等人,2019).
细胞色素 P450 酶的芳构化
已经发现了一种新的“芳构化”过程,涉及细胞色素 P450 酶将吲哚啉脱氢生成吲哚。这项研究突出了吲哚啉衍生物的酶促转化潜力,为探索代谢工程和从吲哚啉衍生物合成增值化学品奠定了基础 (Sun 等人,2007).
1-丁醇生产的代谢工程
对甲基杆菌 extorquens AM1 进行代谢工程以生产 1-丁醇的研究表明了在生物技术中使用吲哚啉衍生物和相关代谢途径的潜力。通过修饰涉及辅酶 A (CoA) 衍生物代谢物(如巴豆酰基-CoA)的途径,这项研究展示了吲哚啉衍生物在可持续生产大宗化学品中的应用 (胡和利德斯特姆,2014).
作用机制
安全和危害
未来方向
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The development of new synthetic methods for the dearomatization of the indole nucleus to access such structures is an ongoing research focus .
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)9-13(15)14-8-7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJGSUKSORSYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-3-methylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)